molecular formula C6H4BrN3O B1376094 5-Bromoisoxazolo[5,4-b]pyridin-3-amine CAS No. 1260880-81-6

5-Bromoisoxazolo[5,4-b]pyridin-3-amine

Cat. No. B1376094
CAS RN: 1260880-81-6
M. Wt: 214.02 g/mol
InChI Key: FCOPBLPMMCTEQE-UHFFFAOYSA-N
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Description

5-Bromoisoxazolo[5,4-b]pyridin-3-amine is a chemical compound with the CAS Number: 1260880-81-6 and a molecular weight of 214.02 . It has a linear formula of C6H4BrN3O . It is a yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromoisoxazolo[5,4-b]pyridin-3-amine is 1S/C6H4BrN3O/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H, (H2,8,10) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

5-Bromoisoxazolo[5,4-b]pyridin-3-amine is a yellow solid . It has a molecular weight of 214.02 and a linear formula of C6H4BrN3O . The storage temperature is 0-5°C .

Scientific Research Applications

Synthesis and Antiproliferative Activity

5-Bromoisoxazolo[5,4-b]pyridin-3-amine has been utilized in the synthesis of new 3-substituted aminoisoxazolo[5,4-b]pyridines. These compounds have shown promising antiproliferative activity in vitro. Particularly, certain derivatives exhibited cytotoxic activity against various human or mouse tumor cell lines, indicating their potential in cancer research and treatment (Poręba, Wietrzyk, & Opolski, 2002).

Antibacterial Activity

Research has also been conducted on the antibacterial properties of derivatives of 5-Bromoisoxazolo[5,4-b]pyridin-3-amine. Novel sulfonamide isoxazolo[5,4-b]pyridines synthesized from this compound demonstrated antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli. Some of these compounds also inhibited the proliferation of breast carcinoma cell lines (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Synthesis of Diverse Derivatives

The compound has been used in the synthesis of various novel chemical derivatives, including imidazo[1,2-a]pyridines, isoxazolo[5,4-b]pyridines, and chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one derivatives. These derivatives are important for medicinal chemistry and the development of new pharmaceuticals (Schmid, Schühle, & Austel, 2006; Meena, Kumari, Khurana, & Malik, 2018; Jin, Liu, Liu, Huang, & Shi, 2015).

Safety and Hazards

For safety, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOPBLPMMCTEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=NO2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857524
Record name 5-Bromo[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260880-81-6
Record name 5-Bromo[1,2]oxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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